Product packaging for [2-(4-Bromophenyl)ethyl]hydrazine(Cat. No.:CAS No. 41074-40-2)

[2-(4-Bromophenyl)ethyl]hydrazine

Cat. No.: B12434943
CAS No.: 41074-40-2
M. Wt: 215.09 g/mol
InChI Key: NYYBSRBAMXVFQR-UHFFFAOYSA-N
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Description

Contextualization of Hydrazine (B178648) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Hydrazine derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond and are recognized for their broad utility in organic synthesis. They serve as powerful nucleophiles, reducing agents, and precursors for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The reactivity of the hydrazine group allows for the formation of hydrazones and other derivatives, which are key steps in many synthetic pathways.

In medicinal chemistry, the hydrazine motif is a critical component of numerous therapeutic agents. The ability of the N-N bond to act as a structural linchpin has been exploited in the design of various bioactive molecules.

Significance of Brominated Aromatic Systems in Synthetic Transformations

The presence of a bromine atom on an aromatic ring significantly enhances a molecule's synthetic versatility. Aryl bromides are stable, readily prepared, and serve as excellent precursors for a multitude of chemical transformations. They are particularly valuable in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse functional groups, making brominated aromatic compounds key building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Overview of [2-(4-Bromophenyl)ethyl]hydrazine as a Key Intermediate or Reagent

This compound, with the CAS number 41074-40-2, integrates the reactive properties of both the hydrazine and the bromophenyl groups. This dual functionality makes it a promising, yet underexplored, intermediate. The hydrazine portion can undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create various heterocyclic systems. Simultaneously, the bromo-substituent on the phenyl ring provides a handle for further molecular elaboration through cross-coupling reactions.

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structure suggests a high potential for use in the synthesis of novel compounds. A plausible synthetic route to this compound could involve the reaction of 2-(4-bromophenyl)ethyl halide with hydrazine hydrate.

Scope and Objectives of Research on the Chemical Compound

Current research on this compound appears to be in a nascent stage, with its primary significance lying in its potential as a synthetic intermediate. The objectives of research involving this compound would likely focus on:

Development of novel synthetic methodologies: Exploring its reactivity in various chemical transformations to create new molecular scaffolds.

Synthesis of biologically active compounds: Utilizing it as a starting material for the preparation of new drug candidates and other bioactive molecules.

Materials science applications: Investigating its use in the synthesis of new polymers or functional materials, leveraging the properties of the brominated aromatic ring.

The exploration of this compound's synthetic utility is an active area of interest for chemists seeking to expand the toolbox of available building blocks for organic and medicinal chemistry.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 41074-40-2 sigmaaldrich.com
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol sigmaaldrich.com
InChI Key NYYBSRBAMXVFQR-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2 B12434943 [2-(4-Bromophenyl)ethyl]hydrazine CAS No. 41074-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41074-40-2

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(4-bromophenyl)ethylhydrazine

InChI

InChI=1S/C8H11BrN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2

InChI Key

NYYBSRBAMXVFQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNN)Br

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromophenyl Ethyl Hydrazine

Established Synthetic Pathways for the Compound and Analogues

The construction of the [2-(4-Bromophenyl)ethyl]hydrazine molecule can be achieved through several established synthetic strategies. These pathways primarily involve forming the crucial carbon-nitrogen or nitrogen-nitrogen bonds to build the hydrazine (B178648) moiety attached to the bromophenylethyl skeleton.

Reductive Amination Approaches to Arylethylhydrazine Skeletons

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing arylethylhydrazines, this approach typically involves the condensation of a carbonyl compound with hydrazine to form a hydrazone intermediate, which is subsequently reduced to the desired hydrazine. masterorganicchemistry.com For the target molecule, this process would likely start with a carbonyl precursor bearing the 4-bromophenylacetyl group.

The reaction proceeds by the nucleophilic attack of hydrazine (H₂N-NH₂) on an appropriate aldehyde or ketone. This is followed by dehydration to yield a hydrazone. The C=N double bond of the hydrazone is then reduced using a suitable reducing agent. Common laboratory-scale reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are valued for their selectivity in reducing imines and hydrazones in the presence of carbonyl groups. masterorganicchemistry.com

A plausible pathway is outlined below:

StepReactantsIntermediate/ProductPurpose
1(4-Bromophenyl)acetaldehyde, Hydrazine(E/Z)-1-((4-Bromophenyl)methylidene)hydrazineFormation of hydrazone intermediate
2Hydrazone intermediate, Reducing Agent (e.g., NaBH₃CN)This compoundReduction of the C=N bond to a C-N single bond

Recent advancements have also explored enzymatic methods using imine reductases (IREDs) for reductive hydrazination, offering a highly selective and environmentally benign alternative to traditional chemical reductants. nih.gov

Nucleophilic Substitution Reactions in the Formation of Hydrazine Derivatives

Nucleophilic substitution provides a direct route to forming the C-N bond between the ethyl chain and the hydrazine nitrogen. This method relies on hydrazine, acting as a nucleophile, attacking an electrophilic carbon atom on the (4-bromophenyl)ethyl moiety that is equipped with a suitable leaving group.

The classic SN2 reaction pathway is applicable here, where a substrate like 1-(2-haloethyl)-4-bromobenzene (e.g., where 'halo' is bromo or chloro) reacts with hydrazine. The reaction is governed by factors such as the nature of the leaving group, the solvent, and the reaction temperature. ccsenet.org A significant challenge in this approach is the potential for over-alkylation, as the product, this compound, can act as a nucleophile itself and react with another molecule of the electrophilic substrate. Using a large excess of hydrazine can help to minimize this side reaction.

ComponentExample CompoundRole
Substrate 1-Bromo-2-(4-bromophenyl)ethaneElectrophile with a leaving group
Nucleophile Hydrazine (H₂N-NH₂)Nitrogen source
Product This compoundTarget compound

Studies on the reactions of various substrates with hydrazine confirm its efficacy as a nucleophile in displacing leaving groups to form hydrazine derivatives. ccsenet.orgresearchgate.net

Derivatization from Precursor Compounds and Related Syntheses

Synthesizing this compound can also be achieved by modifying precursor molecules that already contain a significant portion of the target structure. This approach can be divided into two main strategies: alkylation of a pre-formed arylhydrazine or modification of a pre-formed arylethylamine.

Alkylation of 4-Bromophenylhydrazine: A common and effective method involves starting with 4-bromophenylhydrazine. This key intermediate is typically synthesized from 4-bromoaniline via a diazotization reaction, followed by reduction of the resulting diazonium salt with a reducing agent like sodium sulfite or sodium metabisulfite. google.comgoogle.com The 4-bromophenylhydrazine can then be alkylated with a two-carbon electrophile, such as 2-bromoethanol, followed by chemical modification of the hydroxyl group to a better leaving group and subsequent reduction, or more directly with a reagent like ethyl bromide.

Reduction of a Hydrazone Precursor: Another powerful derivatization route involves the synthesis and subsequent reduction of a hydrazone. For instance, 1-(4-bromophenyl)ethanone can be condensed with hydrazine or a hydrazine derivative (like thiosemicarbazide) to form a stable hydrazone. christuniversity.in This hydrazone can then be isolated and reduced to the target hydrazine using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation. This two-step process allows for purification of the intermediate, often leading to a cleaner final product.

Precursor CompoundKey ReagentsMethod
4-BromoanilineNaNO₂, HCl; then Na₂SO₃Diazotization followed by reduction to form 4-bromophenylhydrazine
4-Bromophenylhydrazine2-BromoethanolN-alkylation of the hydrazine
1-(4-Bromophenyl)ethanoneHydrazine hydrateCondensation to form a hydrazone
Hydrazone of 1-(4-Bromophenyl)ethanoneNaBH₄ or Catalytic HydrogenationReduction of the C=N bond

Optimization and Novel Approaches in this compound Synthesis

While established methods are reliable, ongoing research focuses on improving the efficiency, cost-effectiveness, and environmental impact of synthetic routes.

Catalytic Strategies for Enhanced Synthesis Efficiency

Catalysis offers a path to milder reaction conditions, higher yields, and improved selectivity. For the synthesis of this compound and its analogues, catalytic strategies are particularly relevant to reductive amination and C-N bond-forming reactions.

Nickel-catalyzed reductive amination has emerged as a low-cost and robust methodology. rsc.org In this approach, a nickel catalyst facilitates the reaction of aldehydes or ketones with hydrazine hydrate, which ingeniously serves as both the nitrogen source and the hydrogen source, eliminating the need for high-pressure hydrogen gas. rsc.org This method has been shown to be effective for a wide range of substrates, converting them into primary amines with high yields. rsc.org Palladium-catalyzed reactions are also well-established for forming C-N bonds and could be adapted for the synthesis of arylhydrazines from aryl halides and hydrazine, offering an alternative to classical nucleophilic substitution.

Catalytic SystemReaction TypeAdvantages
Mesostructured Alumina-Supported NickelReductive AminationUses hydrazine as both N and H source, avoids H₂ gas, low cost. rsc.org
Imine Reductases (IREDs)Reductive HydrazinationHigh selectivity, mild aqueous conditions, environmentally friendly. nih.gov
Palladium ComplexesC-N CouplingHigh functional group tolerance, applicable to aryl halides.

Solvent-Controlled and Green Chemistry Methods for Preparation

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. In hydrazine synthesis, this often involves using environmentally benign solvents, organocatalysts, or biocatalysts.

The use of L-proline as an organocatalyst has been reported for the efficient green synthesis of hydrazide derivatives, sometimes involving reactions with precursors like 1-(4-bromophenyl)ethan-1-one. mdpi.com These reactions can often be carried out under solvent-free conditions or in greener solvents like ethanol, minimizing the use of volatile organic compounds.

Biocatalysis represents a frontier in green synthesis. As mentioned previously, enzymes such as Imine Reductases (IREDs) can catalyze reductive hydrazination reactions in aqueous media under mild conditions. nih.gov This approach not only aligns with green chemistry principles but also offers exceptional chemo- and stereoselectivity, which is difficult to achieve with conventional chemical methods.

Green ApproachKey FeatureExample
Biocatalysis Use of enzymesImine Reductase (IRED) from Myxococcus stipitatus for reductive hydrazination. nih.gov
Organocatalysis Metal-free catalystL-proline used for synthesis of hydrazide derivatives. mdpi.com
Alternative Solvents Replacement of hazardous solventsUse of water or ethanol in enzymatic or organocatalytic reactions.

By leveraging these advanced methods, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Multi-Step Synthesis Design and Yield Optimization

A common and effective strategy for the synthesis of this compound involves the reaction of a suitable 4-bromophenethyl precursor with a hydrazine source. This approach allows for the late-stage introduction of the hydrazine group, which can be a key consideration in complex molecule synthesis. An alternative pathway could involve the reduction of a corresponding N-nitroso intermediate.

One plausible multi-step synthesis commences with the commercially available 4-bromophenethyl alcohol. This starting material can be converted to a more reactive intermediate, such as 4-bromophenethyl bromide, which is then reacted with hydrazine.

Synthetic Scheme 1: From 4-Bromophenethyl Alcohol

Step 1: Bromination of 4-Bromophenethyl Alcohol. The initial step involves the conversion of the hydroxyl group of 4-bromophenethyl alcohol into a good leaving group, typically a bromide. This can be achieved using various brominating agents.

Step 2: Hydrazinolysis of 4-Bromophenethyl Bromide. The resulting 4-bromophenethyl bromide is then treated with hydrazine hydrate to yield the target compound, this compound.

The optimization of this synthesis would focus on the conditions for both the bromination and hydrazinolysis steps to maximize the yield and minimize side products.

Table 1: Optimization of the Bromination of 4-Bromophenethyl Alcohol

EntryBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%) of 4-Bromophenethyl Bromide
1PBr₃Diethyl ether0 to rt485
2HBr (48% aq.)TolueneReflux678
3CBr₄ / PPh₃Dichloromethane0 to rt392

This table presents hypothetical data for illustrative purposes.

Further optimization of the hydrazinolysis step is also critical. The molar ratio of hydrazine to the bromide, the choice of solvent, and the reaction temperature can all significantly impact the yield of this compound. An excess of hydrazine is often used to minimize the formation of the dialkylated product.

Table 2: Optimization of the Hydrazinolysis of 4-Bromophenethyl Bromide

EntryHydrazine Hydrate (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%) of this compound
15EthanolReflux875
210EthanolReflux682
310Water100870
415n-ButanolReflux588

This table presents hypothetical data for illustrative purposes.

An alternative synthetic approach could involve the nitrosation of 2-(4-bromophenyl)ethylamine followed by reduction.

Synthetic Scheme 2: Via Nitrosation-Reduction Pathway

Step 1: Synthesis of 2-(4-Bromophenyl)ethylamine. This intermediate can be synthesized from 4-bromophenylacetonitrile via reduction.

Step 2: Nitrosation of 2-(4-Bromophenyl)ethylamine. The primary amine is then converted to its N-nitroso derivative using a nitrosating agent such as sodium nitrite in an acidic medium.

Step 3: Reduction of N-Nitroso-2-(4-bromophenyl)ethylamine. The final step is the reduction of the N-nitroso compound to the corresponding hydrazine. Various reducing agents can be employed for this transformation, such as zinc dust in acetic acid.

Yield optimization for this route would involve a careful selection of the reducing agent for the nitrile in the first step, precise control of the nitrosation reaction conditions to avoid side reactions, and an efficient reduction of the N-nitroso intermediate. The reduction of N-nitrosamines to hydrazines is a well-established transformation.

Theoretical and Computational Investigations of 2 4 Bromophenyl Ethyl Hydrazine

Quantum Chemical Studies

Quantum chemical studies are fundamental to modern chemistry, providing deep insights into molecular structure, stability, and reactivity from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For a molecule like [2-(4-Bromophenyl)ethyl]hydrazine, such studies would elucidate the influence of the bromophenyl group and the flexible ethylhydrazine chain on its electronic properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.

For hydrazine (B178648) derivatives, the HOMO is often localized on the electron-rich hydrazine moiety, while the LUMO may be distributed over an aromatic system. In this compound, the HOMO would likely have significant contributions from the nitrogen lone pairs, and the LUMO would be associated with the π* orbitals of the bromophenyl ring.

Computational studies on related compounds illustrate these principles. For instance, analysis of various hydrazine derivatives has shown that substituents on the phenyl ring significantly modulate the HOMO and LUMO energy levels. A study on carbazole derivatives linked to a triazine framework demonstrated that the introduction of a bromine atom can widen the energy band gap by lowering the HOMO energy level and raising the LUMO energy level rsc.org. This highlights the direct impact of halogen substitution on electronic properties. The HOMO-LUMO gap is a key factor in determining molecular electrical transport properties and is often used to gauge electron conductivity and chemical hardness emerginginvestigators.org.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Brominated Hydrazine Derivative This table presents data for a structurally related compound to illustrate typical values obtained from quantum chemical calculations.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
OTrPhCzBr¹ -5.96 -2.71 3.25

¹Data for OTrPhCzBr, a brominated carbazole derivative, from reference rsc.org. The energy gap is calculated as |E_LUMO - E_HOMO|.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations are particularly valuable for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. This optimized geometry corresponds to the most stable molecular structure. DFT also provides accurate calculations of molecular energies, vibrational frequencies, and other properties. mdpi.comimist.ma

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) would predict bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

A study on (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide (EBEHC) demonstrated the accuracy of this approach. The researchers found a strong correlation between the geometry optimized using DFT and the structure determined by single-crystal X-ray diffraction, with deviations in bond lengths and angles being minimal. christuniversity.in Such agreement builds confidence in the ability of DFT to predict the structures of related molecules like this compound.

Table 2: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Related Compound (EBEHC) This table showcases the typical agreement between experimental and theoretical values for a related bromophenyl hydrazine derivative.

Parameter Experimental (X-ray) Theoretical (DFT)
Bond Lengths (Å)
Br-C 1.905 1.921
C-N 1.284 1.296
N-N 1.378 1.365
**Bond Angles (°) **
C-C-N 115.9 115.7
C-N-N 116.8 117.8

Data adapted from the study on (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide christuniversity.in.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with single bonds, like the ethyl linker in this compound, are not static but can rotate around these bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly affect its physical properties and biological activity.

Theoretical conformational analysis, often performed using DFT, can map the potential energy surface of a molecule by systematically changing dihedral angles. For instance, a detailed conformational analysis of EBEHC identified its most stable conformer and calculated the energy difference to its least stable form as +2874.87 kJ/mol. christuniversity.in A similar analysis for this compound would involve rotating the bonds in the ethylhydrazine chain to identify the preferred orientations of the bromophenyl and hydrazine groups relative to each other. Studies on other N-acylhydrazones have shown that methylation can significantly alter the preferred dihedral angles, shifting conformations from antiperiplanar to synperiplanar. nih.gov

While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target), showing conformational transitions and intermolecular interactions as they evolve over nanoseconds or longer. nih.govresearchgate.netmdpi.comnih.govmdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction. This helps to determine the most likely reaction pathway and calculate activation energies, which are related to reaction rates.

For this compound, computational studies could explore various reactions, such as its synthesis, oxidation, or decomposition. For example, theoretical investigations into the reaction kinetics of hydrazine-based fuels have been crucial for understanding their decomposition and combustion properties. mdpi.comresearchgate.net Such studies often reveal complex reaction networks involving multiple steps and radical species.

A computational study on the ozonation of hydrazine derivatives explored reaction mechanisms using perturbation theory. The calculations indicated that the reactions proceed via an initial hydrogen abstraction from the -NH2 group, followed by the oxidation of the resulting N-radical species. nih.gov Similarly, DFT studies on the synthesis of multisubstituted hydrazines from dinitrogen have been used to characterize key intermediates and support proposed ligand migration mechanisms. acs.orgacs.org Applying these methods to this compound could predict its reactivity with various reagents and identify the transition state structures for key reaction steps.

Structure-Reactivity and Structure-Property Relationship Predictions (Theoretical)

Predicting the relationship between a molecule's structure and its activity or properties is a central goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate theoretical molecular descriptors with experimental data (e.g., biological activity, toxicity, or physical properties).

Molecular descriptors can include electronic properties (like HOMO-LUMO energies and atomic charges), steric properties, and topological indices. For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity. For example, QSAR studies on pyrazine derivatives have successfully modeled their antiproliferative activity using multiple linear regression and artificial neural networks. semanticscholar.orgnih.gov Another study established a QSAR model for the reaction between various hydrazine derivatives and nitrous acid, finding that the total energy of the molecule was the most critical factor influencing the reaction rate. xml-journal.net

For this compound itself, theoretical descriptors can predict its reactivity. The distribution of electrostatic potential on the molecular surface can indicate sites susceptible to electrophilic or nucleophilic attack. Furthermore, frontier orbital densities (HOMO and LUMO) can pinpoint the specific atoms most likely to be involved in chemical reactions. These predictive models are invaluable in fields like drug design and materials science for screening potential candidates and prioritizing synthetic efforts. acs.org

Applications of 2 4 Bromophenyl Ethyl Hydrazine in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds and Chemical Libraries

The bifunctional nature of [2-(4-Bromophenyl)ethyl]hydrazine, possessing both a nucleophilic hydrazine (B178648) group and a synthetically adaptable aryl bromide, positions it as an ideal building block for constructing diverse and complex molecular architectures.

The hydrazine functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com this compound can serve as a key starting material for a variety of these important ring systems.

Pyrazoles: One of the most common applications of substituted hydrazines is in the synthesis of pyrazoles, typically through cyclocondensation with 1,3-dicarbonyl compounds. nih.gov The reaction of a substituted hydrazine like (4-bromophenyl)hydrazine (B1265515) with a 1,3-diketone is a classic and effective method for creating substituted pyrazole (B372694) rings. dergipark.org.trresearchgate.net This established reactivity indicates that this compound would readily react with appropriate dicarbonyl precursors to yield pyrazoles bearing a [2-(4-bromophenyl)ethyl] substituent on one of the nitrogen atoms. organic-chemistry.org

Triazoles: The 1,2,4-triazole (B32235) ring is another critical heterocyclic motif accessible from hydrazine derivatives. zsmu.edu.uaorganic-chemistry.org A common synthetic route involves the cyclization of acyl-thiosemicarbazides, which are themselves derived from the reaction of acyl hydrazides with isothiocyanates. mdpi.com Alternatively, substituted hydrazines can react with reagents like formamide, often under microwave irradiation, to produce 1,2,4-triazoles. organic-chemistry.org A general method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, showcasing the utility of the arylhydrazine scaffold. mdpi.com

The synthesis of these and other heterocyclic systems, such as phthalazines from hydrazine derivatives, highlights the role of the hydrazine group as a linchpin for building diverse chemical libraries. longdom.org

The unique structure of this compound offers two distinct points for modification, making it a candidate for constructing polyfunctional molecules for materials science. The hydrazine moiety can be used to form linkages in polymers or macrocycles, while the bromophenyl group serves as a handle for further functionalization, such as cross-coupling reactions.

While organic hydrazines are foundational, even inorganic hydrazine derivatives have been used as precursors for advanced materials like Ni-Zn and Mg-Mn ferrites. chemistry-chemists.com In the realm of complex organic materials, phosphorylated hydrazines have been employed as building blocks for creating phosphorus-containing multimacrocycles. acs.org This demonstrates the potential for the hydrazine group to be integrated into larger, functional molecular systems. The presence of the aryl bromide in this compound opens up possibilities for palladium-catalyzed cross-coupling reactions, allowing for the attachment of other organic fragments to build conjugated systems or polymers relevant to organic electronics and other material applications.

Precursor for Advanced Catalytic Ligands and Reagents

The development of novel ligands is crucial for advancing transition-metal catalysis. Hydrazine derivatives can be incorporated into ligand scaffolds to modulate the electronic and steric properties of a catalyst. The synthesis of arylhydrazines via palladium-catalyzed cross-coupling of aryl halides with hydrazine itself is a challenging but important transformation, as arylhydrazines are key precursors to valuable compounds. acs.org

This compound can serve as a precursor to sophisticated ligands in several ways:

The hydrazine nitrogens can coordinate directly to a metal center or be used to link to other coordinating groups like phosphines or N-heterocyclic carbenes.

Phosphorylated hydrazines, for example, are known precursors for phosphorus-based ligands capable of forming large macrocyclic complexes with various metals. acs.org

The bromophenyl group provides a reactive site for introducing the entire molecule into a larger ligand framework through established cross-coupling chemistry.

Role in Target-Oriented Synthesis and Divergent Synthesis Strategies

The distinct reactivity of its functional groups makes this compound suitable for both highly specific, target-oriented syntheses and for strategies aimed at creating molecular diversity.

Target-Oriented Synthesis: A prime example of target-oriented synthesis involving this structural motif is the Fischer indole (B1671886) synthesis . This classic reaction produces the indole aromatic heterocycle by reacting a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comjk-sci.com The reaction proceeds through a phenylhydrazone intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com Given that (4-bromophenyl)hydrazine is a standard substrate for this reaction, this compound is an ideal precursor for synthesizing indoles functionalized at the N1 position with a (4-bromophenyl)ethyl group. This is highly relevant as the indole core is a privileged scaffold in numerous pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.orgnih.gov

Divergent Synthesis: Divergent synthesis aims to create a library of structurally diverse compounds from a single, common intermediate. The hydrazine functional group is well-suited for such strategies. For instance, hydrazine derivatives are used in the divergent synthesis of tetrazines from carboxylic ester precursors, providing a versatile platform for accessing a wide range of functionalized molecules through subsequent reactions like cross-coupling. nih.gov In such a strategy, this compound could act as a molecular linchpin. The hydrazine moiety could be used to form an initial heterocyclic core (like a tetrazine), while the aryl bromide provides a secondary, orthogonal reaction site for introducing diversity through palladium-catalyzed reactions. This dual functionality allows for the systematic construction of a chemical library with variations at multiple points in the molecular scaffold.

Mechanistic Insights into Biological System Interactions in Vitro Studies

Molecular Interactions with Model Enzyme Systems (e.g., Monoamine Oxidase, DNA Gyrase)

Hydrazine (B178648) derivatives are well-documented inhibitors of various enzymes, particularly oxidoreductases. The primary target for phenethylhydrazine, a close structural analog of [2-(4-Bromophenyl)ethyl]hydrazine, is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Characterization (In Vitro)

While direct kinetic studies on this compound are not extensively detailed in the available literature, the behavior of its parent compound, phenethylhydrazine, provides a strong model for its likely mechanism of action against monoamine oxidase (MAO). nih.gov

Studies on phenethylhydrazine reveal a complex inhibitory profile. The inhibition process is time-dependent and involves both reversible and irreversible stages. nih.gov Initially, the inhibitor binds to the enzyme in a reversible, competitive manner. nih.govmdpi.com This is followed by an irreversible inactivation of the enzyme, which is believed to occur after the enzyme oxidizes the hydrazine derivative. nih.gov A proposed mechanism suggests that the product of this initial oxidation is itself a potent inhibitor, leading to the time-dependent irreversible inhibition. nih.gov

The general kinetic scheme for such mechanism-based inactivation can be described by an initial reversible binding (defined by the inhibition constant, Ki) followed by a first-order reaction that leads to irreversible covalent adduct formation (defined by the rate constant, kinact or k2). mdpi.comnih.gov

Table 1: Kinetic Parameters for Inhibition of Amine Oxidases by Hydrazine Derivatives (Analogues)

This table presents data for related hydrazine compounds to infer the potential kinetic profile of this compound.

InhibitorEnzymeKi (μM)kinact (min-1)Type of Inhibition
Phenylhydrazine (B124118)Lysyl Oxidase (LOX)1.1 ± 0.30.20 ± 0.02Irreversible, Competitive
PhenylhydrazineLentil Seedling Diamine Oxidase (LSDAO)Not specifiedNot specifiedIrreversible
PhenethylhydrazineMonoamine Oxidase (MAO)Not specifiedNot specifiedReversible followed by Irreversible
HydralazineMonoamine Oxidase (MAO)Not specifiedNot specifiedReversible, Competitive

Data compiled from studies on various hydrazine inhibitors. nih.govnih.govnih.gov

The presence of the bulky, electron-withdrawing bromine atom on the phenyl ring of this compound is expected to influence the initial binding affinity (Ki) and the rate of inactivation (kinact) compared to phenethylhydrazine. Halogenation can increase hydrophobic interactions within the enzyme's active site, potentially stabilizing the initial complex and affecting the subsequent chemical steps. mdpi.com

Binding Affinity and Molecular Docking Studies with Protein Targets

Molecular docking simulations provide valuable insights into how a ligand may bind to its protein target. For derivatives containing the (4-bromophenyl)hydrazine (B1265515) moiety, docking studies have been performed against several enzymes.

In one such study, a pyrazole (B372694) derivative of (4-bromophenyl)hydrazine was docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.netdergipark.org.tr The analysis predicted favorable binding energies, suggesting a stable interaction within the active sites of these enzymes. researchgate.net Similarly, other research on 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives showed significant binding affinities towards the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. ijpsjournal.com A separate study on (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide indicated favorable binding with cholesterol-reducing targets. christuniversity.in

These studies collectively suggest that the 4-bromophenyl group plays a crucial role in forming stabilizing interactions, such as hydrophobic and halogen contacts, within the binding pockets of various protein targets. mdpi.comchristuniversity.in

Table 2: Predicted Binding Affinities from Molecular Docking Studies of Related (4-Bromophenyl) Compounds

Compound Class Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interactions
4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole Acetylcholinesterase (AChE) -7.7 Not specified
4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole Butyrylcholinesterase (BChE) -7.6 Not specified

Data compiled from molecular docking analyses on various derivatives containing the 4-bromophenyl moiety. ijpsjournal.comnih.gov

Cellular Pathway Modulation in Controlled In Vitro Models (e.g., Cell-Free Systems)

Cell-free systems, which utilize cellular extracts containing the necessary machinery for transcription and translation, offer a powerful in vitro platform to study the effects of chemical compounds on biological pathways without the complexity of a living cell. researchgate.net These systems are open environments, meaning researchers can directly add components like this compound and precisely measure its impact on specific processes. researchgate.net

For a compound like this compound, a cell-free system could be used to:

Prototype Biosynthetic Pathways: By assembling a specific metabolic pathway in vitro, researchers could assess whether the compound inhibits any of the constituent enzymes, leading to the accumulation of intermediates or a reduction in the final product.

Investigate Toxicity: Many compounds are toxic to living cells, which complicates studies of their mechanisms. Cell-free systems can tolerate cytotoxic products, allowing for the direct investigation of a compound's interaction with its molecular target, even if that interaction would be lethal in vivo.

Screen for Off-Target Effects: The compound could be introduced into a cell-free system programmed to express a reporter protein (like GFP), allowing for a rapid screen to see if it interferes with the fundamental processes of transcription or translation.

While specific studies applying this compound in cell-free systems are not yet prominent in the literature, this methodology represents a key future direction for elucidating its precise mode of action on cellular pathways in a controlled, high-throughput manner.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For hydrazine derivatives, SAR analyses help to optimize potency and selectivity.

Research on a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds provides insight into the role of substituents. In these studies, various substituted benzaldehydes were reacted with 4-bromophenylhydrazine. The resulting spectral data (UV, IR, NMR) were correlated with Hammett substituent constants, which quantify the electron-donating or electron-withdrawing effects of substituents on the phenyl ring. These correlations help to build a quantitative understanding of how modifying the molecule's electronic properties affects its behavior, which can be linked to biological activity.

Key takeaways from SAR studies on related hydrazine compounds include:

The Hydrazine Moiety: This functional group is often the reactive center responsible for irreversible inhibition of enzymes like MAO and lysyl oxidase. nih.govnih.gov

Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for determining binding affinity and selectivity. mdpi.com Halogenation, as with the bromine atom in this compound, can enhance hydrophobic interactions and modulate the electronic character of the ring, influencing its binding to target proteins. mdpi.com

The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the aryl ring to orient itself optimally within the enzyme's binding pocket.

These principles suggest that the combination of the 4-bromophenyl group, the ethyl linker, and the reactive hydrazine head in this compound results in a compound with significant potential for potent and specific interactions with biological targets.

Advanced Analytical Characterization Techniques in Research on 2 4 Bromophenyl Ethyl Hydrazine

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are fundamental in determining the chemical structure of molecules. Advanced spectroscopic methods offer a higher level of detail, crucial for unambiguous structural confirmation and for understanding the subtle electronic and conformational properties of [2-(4-Bromophenyl)ethyl]hydrazine.

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular architecture, especially for complex molecules or for differentiating between isomers. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the protons of the ethyl chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is highly sensitive and provides unambiguous one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. For instance, it would show correlations from the ethyl protons to the carbons of the phenyl ring, confirming the attachment of the ethyl group to the aromatic ring.

Although specific 2D-NMR data for this compound is not widely published, the expected correlations can be predicted based on its structure. Furthermore, analysis of related compounds, such as (E)-1-benzylidene-2-(4-bromophenyl)hydrazine, demonstrates the utility of these techniques in confirming molecular structures within this class of compounds worldscientificnews.com.

Table 1: Predicted 2D-NMR Correlations for this compound

Proton (¹H)Expected COSY CorrelationsExpected HSQC Correlations (with Carbon)Expected HMBC Correlations (with Carbon)
Aromatic Protons (ortho to Br)Aromatic Protons (meta to Br)Aromatic C (ortho to Br)Aromatic C (ipso-C), Aromatic C (meta to Br), Aromatic C (para to Br)
Aromatic Protons (meta to Br)Aromatic Protons (ortho to Br)Aromatic C (meta to Br)Aromatic C (ipso-C), Aromatic C (ortho to Br)
-CH₂- (alpha to ring)-CH₂- (beta to ring)-CH₂- (alpha to ring)Aromatic C (ipso-C), Aromatic C (ortho to Br), -CH₂- (beta to ring)
-CH₂- (beta to ring)-CH₂- (alpha to ring)-CH₂- (beta to ring)-CH₂- (alpha to ring)
-NH--NH₂--CH₂- (beta to ring)
-NH₂-NH---

Solid-State NMR (ssNMR) would be particularly useful for studying the compound in its crystalline form, providing information on polymorphism, molecular packing, and conformation in the solid state. This can be critical in pharmaceutical applications where the solid form of a compound can affect its properties.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the determination of the elemental formula of a compound, a crucial piece of data for confirming its identity. For this compound (C₈H₁₁BrN₂), the theoretical monoisotopic mass is 214.0106 Da. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

HRMS is also a powerful tool for monitoring the progress of chemical reactions and identifying byproducts. In the synthesis of derivatives of this compound, such as in the formation of triazoles, HRMS has been used to confirm the elemental composition of the final products mdpi.com.

The fragmentation pattern in MS/MS experiments can further confirm the structure. For this compound, fragmentation would likely involve cleavage of the ethyl chain and the N-N bond, yielding characteristic fragment ions.

Table 2: Predicted HRMS Data for this compound (C₈H₁₁BrN₂)

Adduct/IonFormulaPredicted m/z
[M+H]⁺C₈H₁₂BrN₂⁺215.0182
[M+Na]⁺C₈H₁₁BrN₂Na⁺237.0001
[M+K]⁺C₈H₁₁BrN₂K⁺252.9741

Predicted m/z values are based on the most abundant isotopes. uni.lu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. These techniques are complementary and are often used together for a more complete analysis.

For this compound, FT-IR and Raman spectra would show characteristic bands for the N-H stretches of the hydrazine (B178648) group, C-H stretches of the aromatic ring and the ethyl chain, and C=C stretching vibrations of the phenyl ring. The position and shape of the N-H stretching bands can provide information about hydrogen bonding. Studies on substituted hydrazines have provided a basis for the assignment of these vibrational modes capes.gov.braip.orgdntb.gov.uaaip.orgacs.org. For instance, FT-IR analysis of derivatives of (4-bromophenyl)hydrazine (B1265515) clearly identifies the key functional groups present in the synthesized molecules worldscientificnews.combohrium.comresearchgate.net.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (hydrazine)Stretching3200-3400FT-IR, Raman
C-H (aromatic)Stretching3000-3100FT-IR, Raman
C-H (aliphatic)Stretching2850-2960FT-IR, Raman
C=C (aromatic)Stretching1450-1600FT-IR, Raman
N-H (hydrazine)Bending1590-1650FT-IR
C-BrStretching500-600FT-IR, Raman

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be the most common approach for this compound. Method development would involve optimizing the column, mobile phase composition, pH, and detector wavelength to achieve good separation and sensitivity.

Given the basic nature of the hydrazine group, a buffered mobile phase would likely be necessary to ensure good peak shape. A C18 column is a common choice for the stationary phase. Detection would typically be performed using a UV detector, as the phenyl ring is a strong chromophore. For trace analysis of hydrazine-containing compounds, derivatization with an agent that introduces a fluorescent or strongly UV-absorbing tag can be employed to enhance sensitivity rasayanjournal.co.innih.gov. The validation of such an HPLC method would be performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and robustness researchgate.neteurasianjournals.com.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.02 M Phosphate Buffer (pH 7.0) (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and potential thermal instability of the hydrazine group, direct analysis of this compound by GC-MS can be challenging. Therefore, derivatization is often employed to increase volatility and thermal stability, and to improve chromatographic performance jfda-online.com. Common derivatizing agents for hydrazines include acetone or benzaldehyde, which form stable hydrazones nih.gov.

The developed GC-MS method would be invaluable for identifying volatile impurities and byproducts from the synthesis of this compound. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. The use of high-resolution GC-MS can further aid in the identification of unknown impurities by providing accurate mass data thermofisher.comshimadzu.com.

Table 5: Illustrative GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Derivatizing AgentAcetone (to form the corresponding hydrazone)
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS IonizationElectron Ionization (EI), 70 eV
MS Scan Range40-450 amu

X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on bond lengths, bond angles, and the conformational structure of a molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice, which can influence physical properties such as solubility and melting point.

While specific crystal structure data for this compound is not extensively detailed in published literature, a comprehensive analysis of the closely related compound, 2-(4-Bromophenyl)acetohydrazide, offers significant insights into the likely solid-state characteristics. The structural similarities between these compounds suggest that the crystallographic findings for 2-(4-Bromophenyl)acetohydrazide can serve as a robust model for understanding the molecular geometry and non-covalent interactions that could be expected for this compound.

The crystal structure of 2-(4-Bromophenyl)acetohydrazide was determined through single-crystal X-ray diffraction, revealing a monoclinic crystal system. nih.govresearchgate.net In the solid state, the molecule features a 1-bromo-4-methylbenzene group and a formic hydrazide moiety that are each planar. nih.govresearchgate.net These two planar groups are oriented at a significant dihedral angle of 80.66 (11)°. nih.govresearchgate.net

Detailed crystallographic data for 2-(4-Bromophenyl)acetohydrazide are presented below.

Table 1: Crystal Data and Structure Refinement for 2-(4-Bromophenyl)acetohydrazide

Parameter Value
Empirical Formula C₈H₉BrN₂O
Formula Weight 229.07
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.0798 (2)
b (Å) 4.8565 (1)
c (Å) 15.1126 (5)
β (°) 98.003 (2)
Volume (ų) 441.88 (2)
Z 2
Temperature (K) 296
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³) 1.722
R-factor 0.023
wR-factor 0.059

(Data sourced from Acta Crystallographica Section E: Structure Reports Online) nih.govresearchgate.net

The crystal packing of 2-(4-Bromophenyl)acetohydrazide is dominated by a network of hydrogen bonds. The molecules are linked by strong N—H⋯O hydrogen bonds, which form one-dimensional polymeric chains extending along the researchgate.net crystal direction. nih.govresearchgate.net These primary chains are further interconnected by weaker N—H⋯N and N—H⋯O hydrogen bonds. This secondary bonding results in the formation of specific ring motifs, denoted as R²₂(7) and R³₂(7), creating a two-dimensional network that lies parallel to the (001) plane. nih.govresearchgate.net The presence of both strong and weaker hydrogen bonds creates a stable and well-defined supramolecular architecture. nih.govresearchgate.net This type of hydrogen-bonding network is crucial for the cohesion and stability of the crystal structure.

The specific geometry of these intermolecular interactions is detailed in the following table.

Table 2: Hydrogen-Bond Geometry (Å, °) for 2-(4-Bromophenyl)acetohydrazide

D—H···A D—H H···A D···A D—H···A
N1—H1A···O1ⁱ 0.86 2.10 2.956 (3) 173
N2—H2A···N1ⁱⁱ 0.86 2.51 3.208 (3) 139
N2—H2B···O1ⁱⁱⁱ 0.86 2.22 3.064 (3) 167

Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1; (iii) -x+1, y+1/2, -z+1 (Data sourced from Acta Crystallographica Section E: Structure Reports Online) researchgate.net

These detailed findings on 2-(4-Bromophenyl)acetohydrazide provide a strong foundation for predicting the solid-state behavior of this compound. It is highly probable that the hydrazine moiety in this compound would also act as a hydrogen-bond donor, leading to the formation of intermolecular networks that define its crystal packing.

Future Research Directions and Emerging Perspectives for 2 4 Bromophenyl Ethyl Hydrazine

Development of Sustainable and Eco-Friendly Synthetic Routes

The current synthesis of [2-(4-Bromophenyl)ethyl]hydrazine and its derivatives often involves multi-step processes that can be resource-intensive. Future research is directed towards creating more sustainable and environmentally friendly synthetic pathways. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or one-pot reactions to improve efficiency and reduce waste. nih.govnih.gov For instance, recent approaches in organic synthesis have highlighted the use of water as a solvent to accelerate reactions through hydrophobic effects, offering a greener alternative to traditional organic solvents. nih.gov

A promising strategy involves the utilization of heterogeneous nanocatalysts, which can be easily recovered and reused, minimizing waste and improving the economic viability of the process. nih.gov Researchers are exploring the use of copper oxide nanoparticles supported on activated carbon for the synthesis of related heterocyclic compounds, a method that demonstrates high efficiency and recyclability. nih.gov These green chemistry principles are crucial for developing large-scale, environmentally responsible production methods for this compound and its derivatives.

Exploration of Novel Chemical Transformations and Reaction Catalysis

This compound and its derivatives serve as valuable building blocks in organic synthesis. Future research will likely focus on exploring their potential in novel chemical transformations and as catalysts in various reactions. The hydrazine (B178648) moiety is particularly reactive and can participate in a wide range of cyclization and condensation reactions to form diverse heterocyclic compounds. nih.govjournalijar.commdpi.comzsmu.edu.ua

For example, derivatives of this compound have been used to synthesize quinoline, pyrimidine, and 1,2,4-triazole (B32235) systems, which are known to possess a wide range of biological activities. nih.govjournalijar.commdpi.com The development of new synthetic methodologies, such as one-pot multi-component reactions, will enable the efficient creation of complex molecules from simple precursors. ekb.eg Furthermore, investigating the catalytic activity of metal complexes derived from this compound could open up new avenues in catalysis, leading to more efficient and selective chemical processes.

Expansion of Applications in Diverse Fields

While currently recognized for its potential in medicinal chemistry, future research aims to broaden the applications of this compound into other scientific and industrial domains.

Materials Science: The unique structural features of derivatives of this compound make them interesting candidates for the development of novel materials. For example, certain derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. bohrium.com The synthesis of crystals with high thermal stability and desirable optical properties could lead to their use in advanced optical limiting devices. bohrium.com

Agrochemistry: The 1,2,4-triazole scaffold, which can be synthesized from hydrazine derivatives, is a well-established pharmacophore in the agricultural sector. zsmu.edu.ua This suggests that this compound could be a precursor for new classes of pesticides, herbicides, or plant growth regulators. Further research will involve designing and screening new derivatives for their efficacy and environmental safety.

Deeper Mechanistic Understanding of Biological Interactions through Advanced In Vitro Models and Computational Biology

To fully exploit the therapeutic potential of this compound derivatives, a more profound understanding of their interactions with biological targets is necessary. Advanced research in this area will integrate sophisticated in vitro models and computational biology approaches.

Advanced In Vitro Models: Moving beyond simple cell lines, future studies will likely employ more complex in vitro systems, such as 3D cell cultures and organ-on-a-chip models. These models more accurately mimic the physiological environment of human tissues, providing more reliable data on the efficacy and potential toxicity of new compounds. For instance, the cytotoxic potential of related compounds has been evaluated against liver cancer cell lines, with investigations into their effects on the cell cycle and apoptosis. nih.gov

Computational Biology: In silico methods are becoming indispensable tools in drug discovery and development. pitt.edu Molecular docking studies can predict the binding affinity and interaction patterns of this compound derivatives with specific protein targets. christuniversity.in Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features responsible for biological activity, guiding the design of more potent and selective molecules. worldscientificnews.com Furthermore, computational tools can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds, helping to identify promising drug candidates early in the development process. nih.gov

Q & A

Q. What are the common synthetic routes for [2-(4-Bromophenyl)ethyl]hydrazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrazinolysis of esters or alkylation reactions. For example, refluxing an ester precursor (e.g., methyl 2-(4-bromophenyl)acetate) with hydrazine hydrate in ethanol for 6 hours yields hydrazide derivatives with ~90% efficiency after recrystallization . Variations include using ethylene glycol as a solvent with extended reflux (40 hours) for thiazole-clubbed derivatives . Optimization involves adjusting solvent polarity, stoichiometry of hydrazine hydrate, and reaction time to balance yield and purity.

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Characterization employs spectroscopic techniques:
  • IR spectroscopy identifies N–H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.8 ppm) and hydrazine NH signals (δ 8.0–10.0 ppm) .
  • X-ray crystallography confirms molecular packing, as seen in zigzag chains of monoclinic crystals (space group P21/n, β = 96.452°) .
    Elemental analysis and mass spectrometry validate molecular formulas (e.g., C₁₈H₁₅BrN₂O₂, M = 407.25) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to toxicity (harmful via inhalation, skin contact, or ingestion), use PPE (gloves, goggles) and work in a fume hood. Immediate decontamination involves:
  • Eye exposure : Flush with water for 10–15 minutes .
  • Skin contact : Wash with soap/water for ≥15 minutes; discard contaminated clothing .
    Store in sealed containers away from oxidizers and acids to prevent hazardous reactions .

Q. Which analytical methods assess the stability of this compound-based compounds?

  • Methodological Answer : RP-HPLC with C18 columns (mobile phase: acetonitrile/water gradients) detects metabolites and degradation products. For example, ethyl 5-(4-bromophenyl)-1-(2-(2-hydroxybenzylidene)hydrazinyl)-pyrrole-3-carboxylate shows no new peaks after 24 hours, confirming stability . Monitor retention times (e.g., 12b at 8.2 min) and UV absorbance (λ = 254 nm) for quantification .

Advanced Research Questions

Q. How do electronic substituent effects influence reaction mechanisms in this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) enhance oxidative coupling rates. For instance, ethyl 2-(4-bromophenyl)hydrazinecarboxylate oxidizes 1.5× faster than non-halogenated analogs due to radical stabilization . Study substituent effects using Hammett plots or DFT calculations (e.g., Natural Population Analysis) to correlate σ values with reaction kinetics .

Q. How can conflicting spectral or synthetic data be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from polymorphic forms or solvent-dependent conformers. For example:
  • Melting point discrepancies (e.g., 124.4–127.9°C vs. 184.9–187.2°C in hydrazone derivatives ) may indicate isomerism. Use NOESY NMR or single-crystal XRD to differentiate E/Z isomers .
  • Reaction yield variations (59–93% ) require screening solvents (e.g., ethanol vs. acetic acid) and catalysts (e.g., NaOAc vs. K₂CO₃ ).

Q. What strategies evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (MIC values) against S. aureus (Gram+) and E. coli (Gram–). Compound 9 (from ) shows broad-spectrum activity (MIC = 8–16 µg/mL) .
  • Neuroprotective studies : Assess MAO-B inhibition via fluorometric assays. Derivatives like 11b and 12b exhibit IC₅₀ values <10 µM and BBB permeability in rat brain synaptosomes .

Q. How are this compound analogs designed for targeted drug discovery?

  • Methodological Answer :
  • Scaffold hybridization : Merge hydrazine with pyrazole or triazole moieties via Mannich reactions or cyclocondensation (e.g., compound 5 with MAO-B inhibition ).
  • QSAR modeling : Use descriptors like logP and polar surface area to optimize pharmacokinetics. For example, ethyl 5-(4-bromophenyl)-pyrrole-3-carboxylates with ClogP ~3.5 show enhanced bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.